N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide

Catalog No.
S2856880
CAS No.
2034209-99-7
M.F
C19H28N2O2S
M. Wt
348.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)but...

CAS Number

2034209-99-7

Product Name

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl]acetamide

Molecular Formula

C19H28N2O2S

Molecular Weight

348.51

InChI

InChI=1S/C19H28N2O2S/c1-15(22)20-18(11-13-24-2)19(23)21-12-7-6-10-17(14-21)16-8-4-3-5-9-16/h3-5,8-9,17-18H,6-7,10-14H2,1-2H3,(H,20,22)

InChI Key

BPIPMOMNRGHPTN-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=CC=C2

solubility

not available

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, also known as N-(4-(methylsulfanyl)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, is an organic molecule.

Potential applications in medicinal chemistry

Research suggests that molecules containing the "acetamide" functional group, present in N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, may exhibit various bioactivities. Some studies have explored the potential of similar molecules for:

  • Antimicrobial activity: Certain acetamide-containing molecules have shown promise in inhibiting the growth of bacteria and fungi [].
  • Anti-inflammatory activity: Some research suggests that molecules with similar structures may possess anti-inflammatory properties [].

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide is a chemical compound characterized by its complex structure, which includes a methylthio group, an oxo group, and a phenylazepan moiety. Its molecular formula is C19H28N2O2SC_{19}H_{28}N_{2}O_{2}S, and it has a molecular weight of approximately 348.5 g/mol . The compound features several functional groups that contribute to its potential biological activity and applications in medicinal chemistry.

Typical for amides and ketones. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The oxo group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The methylthio group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide exhibits potential biological activities, particularly in the realm of neuropharmacology. Compounds with similar structures have been studied for their effects on central nervous system disorders, including their roles as receptor antagonists. Specifically, this compound may interact with neuropeptide receptors, which are crucial in pain modulation and other neurological functions .

The synthesis of N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide can be achieved through several methods:

  • Condensation Reaction: A key step involves the reaction between a suitable phenylazepan derivative and a methylthio-substituted butanoyl chloride in the presence of a base such as triethylamine.
  • Acetylation: The final step typically involves acetylation of the amine using acetic anhydride or acetyl chloride to form the acetamide .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It can be utilized in studies exploring the structure-activity relationship of similar compounds.
  • Biochemical Assays: Its unique properties may make it suitable for use in biochemical assays aimed at understanding receptor interactions .

Interaction studies involving N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide typically focus on its binding affinity to specific receptors. Research has indicated that compounds with similar structures can act as antagonists for calcitonin gene-related peptide receptors, which are implicated in migraine and other pain syndromes. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further drug development efforts .

Several compounds share structural similarities with N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Iodophenyl)acetamideC8H8INOC_{8}H_{8}INOContains an iodine substituent; used in various medicinal chemistry applications .
3-Fluoro-5-{(7-(methylthio)-1-oxo...C17H12FNO2SC_{17}H_{12}FNO_{2}SFluorinated compound; explored for its biological activity against certain targets .
CGRP receptor antagonistsVariableThese compounds are designed specifically to target calcitonin gene-related peptide receptors, similar to potential applications of N-(4-(methylthio)-... .

Uniqueness

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide stands out due to its specific combination of a methylthio group and phenylazepan structure, which may confer unique biological properties not found in other similar compounds. This unique arrangement could lead to distinct interactions with biological targets, making it a valuable candidate for further research and development in pharmacology .

XLogP3

2.7

Dates

Last modified: 08-17-2023

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